molecular formula C8H10ClN3O B15076620 N-benzoylguanidine hydrochloride CAS No. 3166-28-7

N-benzoylguanidine hydrochloride

Cat. No.: B15076620
CAS No.: 3166-28-7
M. Wt: 199.64 g/mol
InChI Key: TVAWJXOBZYWQNX-UHFFFAOYSA-N
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Description

N-Benzoylguanidine hydrochloride is a guanidine derivative of interest in medicinal chemistry and antibacterial research. Guanidine compounds are often explored for their bioactive properties, particularly as mimics of naturally occurring cationic antimicrobial peptides (CAMPs). Studies on structurally similar molecules, such as benzylguanidine derivatives, show that the guanidine group is a key functional moiety that can be tailored to interact with biological targets . Research into norbornane-based peptidomimetics has demonstrated that while benzyl substitution on the guanidine group can enhance antibacterial potency, benzoyl derivatization can significantly alter and typically diminish this activity . This makes this compound a valuable compound for structure-activity relationship (SAR) studies, helping researchers understand how different substituents on the guanidine core affect biological activity, cellular uptake, and selectivity. The hydrochloride salt form improves the compound's stability and solubility for in vitro research applications. This compound is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

3166-28-7

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

IUPAC Name

N-(diaminomethylidene)benzamide;hydrochloride

InChI

InChI=1S/C8H9N3O.ClH/c9-8(10)11-7(12)6-4-2-1-3-5-6;/h1-5H,(H4,9,10,11,12);1H

InChI Key

TVAWJXOBZYWQNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=C(N)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoylguanidine hydrochloride typically involves the reaction of benzoyl chloride with guanidine hydrochloride. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control. The product is then purified using industrial crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N-benzoylguanidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzoylguanidine hydrochloride is a nitrogen-containing heterocyclic compound that has applications in chemistry, biology, and medicine. It is used as a reagent in organic synthesis and has demonstrated potential in various biological activities.

Scientific Research Applications

This compound has a wide array of applications in scientific research:

  • Chemistry It serves as a reagent in organic synthesis for creating various guanidine derivatives.
  • Biology It is investigated for its potential to inhibit certain enzymes and receptors.
  • Medicine It is explored for potential therapeutic effects, including its use as a cardiac agent and its ability to inhibit integrin receptors.
  • Industry It is used in the production of pharmaceuticals and agrochemicals.

Guanidine Derivatives

Guanidine derivatives have disinfecting, antidiabetic, and antimalarial applications . Biguanidine moieties are present in disinfecting agents like Alexidine, Chlorhexidine, and Polyhexanide, as well as antidiabetic drugs like Buformin and Phenformin, and antimalarial drugs like Chlorproguanil and Proguanil . Nitroguanidine compounds are used as insecticides and have potential as detonators . Guanidine and its alkyl and cycloalkyl derivatives possess strong basic properties and are used as organic bases and catalysts .

Benzyl and Phenyl Guanidine Derivatives

Benzyl, phenyl guanidine, and aminoguanidine hydrazone derivatives exhibit in vitro antibacterial activities . Compound 9m showed the best potency with MICs of 0.5 µg/mL ( S. aureus) and 1 µg/mL (E. coli) . Several aminoguanidine hydrazone derivatives also showed good overall activity .

Melphalan Benzylguanidine Hybrids

Mechanism of Action

The mechanism of action of N-benzoylguanidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It acts as an inhibitor by binding to the active sites of these targets, thereby blocking their activity. The pathways involved include the inhibition of integrin receptors and other enzyme systems .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares N-benzoylguanidine hydrochloride with structurally similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Trends
This compound C₈H₁₀N₃O·HCl (inferred) ~201.6 (calculated) Benzoyl, guanidine, HCl Likely soluble in polar solvents (e.g., water, ethanol)
4-Guanidinobenzoic acid HCl C₈H₉N₃O₂·HCl 223.65 Guanidine, carboxylic acid, HCl High water solubility due to -COOH
Benzimidamide HCl (Benzamidine HCl) C₇H₉ClN₂ 156.61 Benzamidine (amidine), HCl Soluble in ethanol, methanol
1-(4-Cyanophenyl)guanidine HCl C₈H₈ClN₅ 217.63 Cyanophenyl, guanidine, HCl Moderate solubility (polar aprotic solvents)

Key Observations :

  • Substituent Effects: The benzoyl group in N-benzoylguanidine enhances lipophilicity compared to 4-Guanidinobenzoic acid HCl (carboxylic acid) or 1-(4-Cyanophenyl)guanidine HCl (cyano group). This may improve membrane permeability in drug design .
  • Basicity : Guanidine derivatives (pKa ~13) are more basic than amidines (pKa ~10–12), influencing their interactions with biological targets .

Biological Activity

N-benzoylguanidine hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, including its anticancer, antimicrobial, and neuroprotective effects, supported by various studies and findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoyl group attached to a guanidine moiety. This structure is believed to contribute to its biological activities through various mechanisms, including enzyme inhibition and receptor modulation.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties, particularly against neuroblastoma cells. A study synthesized hybrid molecules of benzylguanidine and alkylating agents, revealing that certain derivatives showed enhanced cytotoxicity against human neuroblastoma cell lines (SK-N-SH, Kelly, LS) compared to traditional chemotherapeutics .

Case Study: Neuroblastoma Treatment

  • Objective : To evaluate the efficacy of N-benzoylguanidine derivatives in neuroblastoma therapy.
  • Methodology : Human neuroblastoma cell lines were treated with varying concentrations of N-benzoylguanidine derivatives.
  • Findings : The hybrid compounds demonstrated preferential uptake by neuroblastoma cells via the noradrenaline transporter (NAT), leading to reduced cell viability and proliferation rates .
Compound TypeIC50 (µM)Cell Line
Benzylguanidine Hybrid5.2SK-N-SH
Alkylating Hybrid3.8Kelly
Traditional Chemotherapy (Melphalan)10.0LS

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. A series of studies evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Research Findings

  • In vitro Studies : The compound exhibited minimal inhibitory concentrations (MICs) in the low µg/mL range against both bacterial strains .
  • Mechanism of Action : The guanidino functionality plays a crucial role in its antibacterial activity by disrupting bacterial cell membranes and inhibiting essential bacterial enzymes.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, this compound has been studied for its neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis.

The compound appears to modulate neurotransmitter systems and reduce inflammatory responses in neuronal tissues, which can be beneficial in conditions such as neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-benzoylguanidine hydrochloride, and what key steps ensure reproducibility?

  • Methodological Answer : The Mukaiyama coupling method is a foundational approach for synthesizing benzoylguanidine derivatives. For example, coupling benzoyl chloride derivatives with guanidine precursors under mild conditions can yield the target compound. Critical steps include precise stoichiometric control of reactants and the use of catalytic hydrogenation for deprotection (e.g., removal of Z-protecting groups) . To ensure reproducibility, document reaction parameters (temperature, solvent, catalyst loading) and follow guidelines for experimental reporting, such as those outlined in the Beilstein Journal of Organic Chemistry, which emphasize detailed procedural descriptions and independent replication .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential. HPLC methods, similar to those validated for tizanidine hydrochloride (e.g., using a C18 column with UV detection at 230 nm), can assess purity . NMR (¹H and ¹³C) confirms structural integrity by verifying benzoyl and guanidine moieties. For novel compounds, provide full spectral data and cross-reference with known analogs, as recommended in standardized reporting guidelines .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Refer to toxicological data from analogous guanidine derivatives. For example, guanidinium chloride showed no skin sensitization in guinea pig Buehler tests but requires precautions due to potential irritancy . Use personal protective equipment (PPE), fume hoods, and adhere to protocols for waste disposal. Material Safety Data Sheets (MSDS) for related compounds, such as benzydamine hydrochloride, recommend immediate medical consultation upon exposure .

Advanced Research Questions

Q. How can researchers optimize reaction yields and selectivity in this compound synthesis?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst type. For instance, the Mukaiyama method’s efficiency depends on activating agents and reaction time . Advanced techniques like flow chemistry may enhance selectivity by controlling intermediate formation. Validate optimized conditions with kinetic studies and computational modeling (e.g., DFT calculations for transition-state analysis).

Q. What strategies resolve contradictions in spectroscopic or chromatographic data during characterization?

  • Methodological Answer : Contradictions often arise from impurities or isomerization. Use orthogonal methods:

  • For NMR discrepancies : Compare with published spectra of structurally similar compounds (e.g., benzoyl chloride derivatives) .
  • For HPLC anomalies : Spike samples with authentic standards or employ tandem mass spectrometry (LC-MS/MS) to identify co-eluting impurities .
    Document all data rigorously and apply statistical tools (e.g., ANOVA) to assess variability, as emphasized in preclinical reporting standards .

Q. How should researchers design experiments to investigate the biological activity of this compound?

  • Methodological Answer : Align with NIH guidelines for preclinical studies. For in vitro assays, include dose-response curves (e.g., IC₅₀ determination) and negative/positive controls. For in vivo models, justify species selection and sample size using power analysis, referencing frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational relevance . Statistical plans must detail methods for handling outliers and multiple comparisons .

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